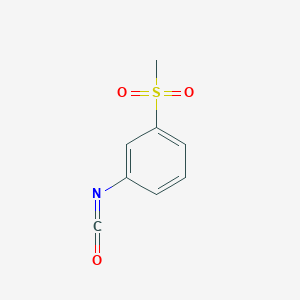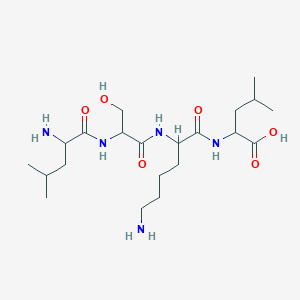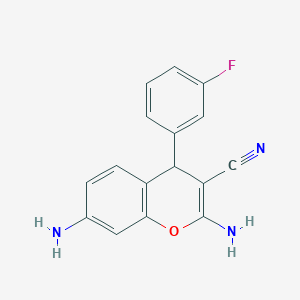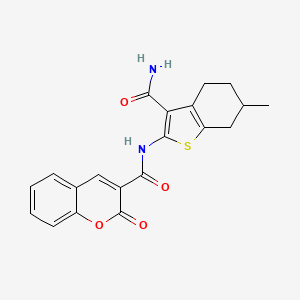
Ac-DL-His-DL-His-Gly-DL-His-NHMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-DL-His-DL-His-Gly-DL-His-NHMe is a synthetic peptide composed of three histidine residues and one glycine residue. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of histidine residues, which contain an imidazole side chain, imparts unique chemical properties to the peptide, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-His-DL-His-Gly-DL-His-NHMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-DL-His-DL-His-Gly-DL-His-NHMe can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ac-DL-His-DL-His-Gly-DL-His-NHMe has several scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and reactions involving histidine residues.
Biology: Investigated for its role in enzyme catalysis and protein interactions due to the presence of histidine.
Medicine: Explored for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Ac-DL-His-DL-His-Gly-DL-His-NHMe involves its interaction with molecular targets through the imidazole side chains of histidine residues. These interactions can influence enzyme activity, protein folding, and metal ion coordination. The peptide can act as a chelating agent, binding to metal ions and affecting their biological availability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DL-His-DL-His-Gly-DL-His-OH: Similar structure but with a carboxyl group instead of an amide group at the C-terminus.
Ac-DL-His-DL-His-DL-His-NHMe: Lacks the glycine residue, affecting its flexibility and interactions.
Ac-DL-His-Gly-DL-His-NHMe: Contains fewer histidine residues, altering its chemical properties.
Uniqueness
Ac-DL-His-DL-His-Gly-DL-His-NHMe is unique due to its specific sequence and the presence of three histidine residues, which confer distinct chemical reactivity and biological activity. The combination of histidine and glycine residues allows for versatile interactions and applications in various scientific fields.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)-N-[3-(1H-imidazol-5-yl)-1-[[2-[[3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N11O5/c1-13(35)32-19(5-16-8-27-12-31-16)23(39)34-18(4-15-7-26-11-30-15)22(38)28-9-20(36)33-17(21(37)24-2)3-14-6-25-10-29-14/h6-8,10-12,17-19H,3-5,9H2,1-2H3,(H,24,37)(H,25,29)(H,26,30)(H,27,31)(H,28,38)(H,32,35)(H,33,36)(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGPEYUEWGFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N11O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12117561.png)


![5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12117586.png)

![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12117610.png)

